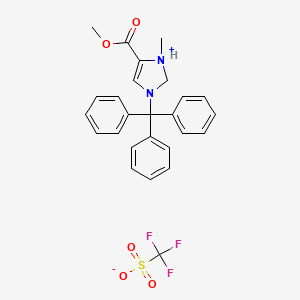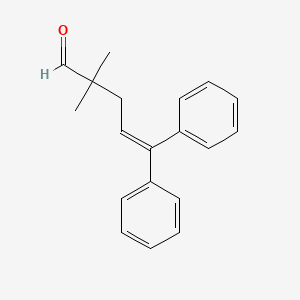![molecular formula C12H9F3O2 B14257385 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- CAS No. 292836-59-0](/img/structure/B14257385.png)
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-: is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hetero-Diels-Alder Reaction: One common method for synthesizing 2,3-dihydro-4H-pyran-4-ones involves the hetero-Diels-Alder reaction. This reaction typically uses Danishefsky’s diene and aldehydes in the presence of a BINOLate-zinc complex catalyst.
Intramolecular Rearrangement: Another method involves the p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if present.
Reduction: Reduction reactions can target the ketone group in the pyranone ring.
Substitution: The trifluoromethyl group on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in enantioselective synthesis.
Biology:
Antioxidant Properties: Derivatives of 2,3-dihydro-4H-pyran-4-one have been studied for their antioxidant properties, which are useful in scavenging free radicals.
Medicine:
Drug Development: The unique chemical structure of the compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- is not well-documented. similar compounds exert their effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is known for its antioxidant properties and is formed in the Maillard reaction.
3,4-Dihydro-2H-pyran: This compound is used as a reactant in various organic synthesis reactions.
Uniqueness: The presence of the trifluoromethyl group in 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- imparts unique chemical properties, such as increased lipophilicity and stability, which are not present in the similar compounds listed above.
Propiedades
Número CAS |
292836-59-0 |
|---|---|
Fórmula molecular |
C12H9F3O2 |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
(2S)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(16)5-6-17-11/h1-6,11H,7H2/t11-/m0/s1 |
Clave InChI |
PZEQVCWAKCLYFI-NSHDSACASA-N |
SMILES isomérico |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1C(OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)

![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)



![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
